molecular formula C7H13NO2S B13008379 Methylthietan-3-yl-L-alaninate

Methylthietan-3-yl-L-alaninate

Cat. No.: B13008379
M. Wt: 175.25 g/mol
InChI Key: OEQWUDICBDATEB-YFKPBYRVSA-N
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Description

Methylthietan-3-yl-L-alaninate is a chemical compound with the molecular formula C7H13NO2S It is a derivative of L-alanine, where the amino group is substituted with a thietan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylthietan-3-yl-L-alaninate typically involves the reaction of L-alanine with thietan-3-yl derivatives. One common method is the esterification of L-alanine with thietan-3-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylthietan-3-yl-L-alaninate undergoes various chemical reactions, including:

    Oxidation: The thietan-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thietan-3-yl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methylthietan-3-yl-L-alaninate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methylthietan-3-yl-L-alaninate involves its interaction with specific molecular targets. The thietan-3-yl group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl L-phenylalaninate: Another derivative of L-alanine with a phenyl group instead of a thietan-3-yl group.

    Methyl (2S)-2-[(thietan-3-yl)amino]propanoate: A closely related compound with similar structural features.

Uniqueness

Methylthietan-3-yl-L-alaninate is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (2S)-2-(thietan-3-ylamino)propanoate

InChI

InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

OEQWUDICBDATEB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC1CSC1

Canonical SMILES

CC(C(=O)OC)NC1CSC1

Origin of Product

United States

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